molecular formula C21H21NO4 B11404572 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11404572
M. Wt: 351.4 g/mol
InChI Key: SZIMHZIMNVRNMJ-UHFFFAOYSA-N
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Description

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a hydroxy group, two methyl groups, and an acetamide moiety attached to the chromen-2-one core. The phenylethyl group is attached to the nitrogen atom of the acetamide moiety. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide can be achieved through a multi-step process involving the following key steps:

    Synthesis of the chromen-2-one core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the hydroxy and methyl groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using appropriate reagents and conditions.

    Formation of the acetamide moiety: The acetamide moiety can be introduced by reacting the chromen-2-one derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

    Attachment of the phenylethyl group: The phenylethyl group can be attached to the nitrogen atom of the acetamide moiety through a nucleophilic substitution reaction using phenylethylamine and an appropriate activating agent, such as a carbodiimide or a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can be achieved through the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Phenylethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of new acetamide derivatives with different substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: As a lead compound for the development of new therapeutic agents, particularly for diseases involving oxidative stress and inflammation.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the chromen-2-one core are likely to play a key role in its biological activity. The compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide
  • 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propionamide
  • 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)butyramide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylethyl group. This structural feature may confer unique biological and pharmacological properties compared to other similar compounds. The presence of the hydroxy group and the chromen-2-one core also contributes to its potential antioxidant and enzyme-inhibitory activities.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C21H21NO4/c1-13-16-8-9-18(23)14(2)20(16)26-21(25)17(13)12-19(24)22-11-10-15-6-4-3-5-7-15/h3-9,23H,10-12H2,1-2H3,(H,22,24)

InChI Key

SZIMHZIMNVRNMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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